molecular formula C15H17N3O B14960341 4-tert-butyl-N,N-bis(cyanomethyl)benzamide

4-tert-butyl-N,N-bis(cyanomethyl)benzamide

Katalognummer: B14960341
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: SGEDVNOZOQJQBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-tert-butyl-N,N-bis(cyanomethyl)benzamide is an organic compound with the molecular formula C15H17N3O. It is a benzamide derivative characterized by the presence of a tert-butyl group and two cyanomethyl groups attached to the nitrogen atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Vorbereitungsmethoden

The synthesis of 4-tert-butyl-N,N-bis(cyanomethyl)benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with N,N-bis(cyanomethyl)amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis procedures while ensuring proper handling and safety measures due to the presence of cyanide groups.

Analyse Chemischer Reaktionen

4-tert-butyl-N,N-bis(cyanomethyl)benzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

4-tert-butyl-N,N-bis(cyanomethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of 4-tert-butyl-N,N-bis(cyanomethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

4-tert-butyl-N,N-bis(cyanomethyl)benzamide can be compared with other benzamide derivatives, such as:

The uniqueness of this compound lies in its combination of tert-butyl and cyanomethyl groups, which confer specific chemical and biological properties that are not present in other similar compounds.

Eigenschaften

Molekularformel

C15H17N3O

Molekulargewicht

255.31 g/mol

IUPAC-Name

4-tert-butyl-N,N-bis(cyanomethyl)benzamide

InChI

InChI=1S/C15H17N3O/c1-15(2,3)13-6-4-12(5-7-13)14(19)18(10-8-16)11-9-17/h4-7H,10-11H2,1-3H3

InChI-Schlüssel

SGEDVNOZOQJQBR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC#N)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.